Scientific Field: Medicinal Chemistry
Summary of Application: Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity. These compounds have shown promising results in inhibiting the growth of M.
Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M.
Scientific Field: Green Chemistry
Summary of Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity.
Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the molecular formula C₉H₆NNaO₂S. It features a benzothiazole moiety attached to an acetate group, making it a member of the benzothiazole family, which are known for their diverse biological activities. The sodium salt form enhances its solubility in water, facilitating its use in various applications, particularly in biological and chemical research.
These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.
Benzothiazole derivatives, including sodium 2-(1,3-benzothiazol-2-yl)acetate, exhibit a range of biological activities:
The synthesis of sodium 2-(1,3-benzothiazol-2-yl)acetate typically involves:
This method allows for high yields and purity of the final product.
Sodium 2-(1,3-benzothiazol-2-yl)acetate has several applications:
Studies on sodium 2-(1,3-benzothiazol-2-yl)acetate often focus on its interactions with biological targets:
These interaction studies help elucidate the mechanisms behind its biological activities.
Several compounds share structural similarities with sodium 2-(1,3-benzothiazol-2-yl)acetate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzothiazole | Parent compound without acetate group | Basic structure; serves as a scaffold for modifications |
Ethyl 2-(1,3-benzothiazol-2-yl)acetate | Ethyl group instead of sodium | Enhanced lipophilicity; different solubility profile |
2-Aminobenzothiazole | Contains an amino group | Different reactivity and biological properties |
Benzothiazole-2-thiol | Contains a thiol group | Increased reactivity due to thiol presence |
Sodium 2-(1,3-benzothiazol-2-yl)acetate is unique due to its combination of a benzothiazole core and an acetate moiety. This structure allows for versatile chemical modifications and enhances its solubility in aqueous environments, making it particularly useful in both medicinal chemistry and agricultural applications. Its specific functional groups contribute to distinct reactivity patterns compared to similar compounds.
Irritant